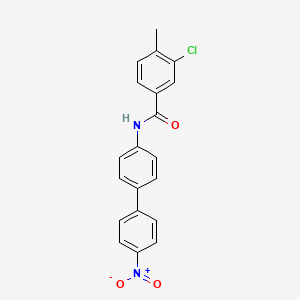![molecular formula C18H17BrN2O4S B3531098 5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B3531098.png)
5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-methoxy-3-methylbenzamide
Vue d'ensemble
Description
The compound “5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-methoxy-3-methylbenzamide” is a complex organic molecule. It contains several functional groups, including a bromo group, a benzodioxin group, an amino group, a carbonothioyl group, a methoxy group, and a methylbenzamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups. For example, the bromo group might undergo nucleophilic substitution reactions, while the amino group could participate in condensation reactions .Mécanisme D'action
While the exact mechanism of action of this compound is not specified, similar compounds have shown promising results as potential therapeutic agents for Alzheimer’s disease . This molecule was also found to be the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .
Propriétés
IUPAC Name |
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-2-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4S/c1-10-7-11(19)8-13(16(10)23-2)17(22)21-18(26)20-12-3-4-14-15(9-12)25-6-5-24-14/h3-4,7-9H,5-6H2,1-2H3,(H2,20,21,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRWEIVAAAUSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC(=S)NC2=CC3=C(C=C2)OCCO3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(1-bromo-2-naphthyl)oxy]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B3531025.png)
![methyl [5-(5-bromo-2-methoxybenzylidene)-3-(4-chlorophenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B3531030.png)
![4-chloro-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B3531033.png)
![1-(4-chlorophenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3531036.png)
![2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3531044.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3531057.png)
![2-chlorobenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B3531068.png)
![3-phenyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B3531075.png)
![6-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3531079.png)
![2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B3531080.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-(3-nitrophenyl)acetamide](/img/structure/B3531084.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-methyl-N-phenylacetamide](/img/structure/B3531099.png)